molecular formula C19H17NO3 B253118 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B253118
M. Wt: 307.3 g/mol
InChI Key: FGWKAQCXYUYUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one, also known as H-89, is a selective inhibitor of protein kinase A (PKA) and protein kinase G (PKG). PKA and PKG are important signaling molecules that play a crucial role in various cellular processes such as metabolism, gene expression, and cell growth. H-89 has been extensively used in scientific research to investigate the role of PKA and PKG in different cellular processes.

Mechanism of Action

3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one selectively inhibits the catalytic activity of PKA and PKG by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and inhibits the signaling pathways regulated by PKA and PKG.
Biochemical and Physiological Effects
3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit neurotransmitter release in the brain, reduce the activity of ion channels in the heart, and inhibit cancer cell growth. 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a highly selective inhibitor of PKA and PKG, which allows researchers to investigate the specific role of these kinases in different cellular processes. 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one is also a reversible inhibitor, which allows researchers to study the kinetics of kinase inhibition. However, 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. Furthermore, 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to have off-target effects on other kinases, which may affect the interpretation of the results.

Future Directions

There are several future directions for research on 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one. One direction is the development of more potent and selective inhibitors of PKA and PKG. Another direction is the investigation of the role of PKA and PKG in different disease states, such as cardiovascular disease and cancer. Furthermore, the use of 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one in combination with other drugs may provide new therapeutic strategies for the treatment of various diseases. Finally, the development of new methods for the delivery of 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one to specific tissues may overcome its limitations for in vivo studies.

Synthesis Methods

3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one is synthesized by reacting 1-methyl-1,2,3,4-tetrahydronaphthalen-2-one with 3-(dimethylamino)propionyl chloride to obtain 3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylpropanamide. This compound is then reacted with 3-hydroxy-1,3-dihydro-2H-indol-2-one in the presence of triethylamine to obtain 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been extensively used in scientific research to investigate the role of PKA and PKG in various cellular processes. It has been used to study the effect of PKA and PKG on ion channels, neurotransmitter release, and gene expression. 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has also been used to investigate the role of PKA and PKG in cancer cell growth and apoptosis. Furthermore, 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been used in drug discovery research to identify potential PKA and PKG inhibitors.

properties

Product Name

3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

3-hydroxy-1-methyl-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)indol-2-one

InChI

InChI=1S/C19H17NO3/c1-20-16-9-5-4-8-14(16)19(23,18(20)22)15-11-10-12-6-2-3-7-13(12)17(15)21/h2-9,15,23H,10-11H2,1H3

InChI Key

FGWKAQCXYUYUFT-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C1=O)(C3CCC4=CC=CC=C4C3=O)O

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(C3CCC4=CC=CC=C4C3=O)O

Origin of Product

United States

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